N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylaminopropyl side chain and a 6-methyl-substituted benzothiazole moiety. Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and catalytic applications. The compound’s structure combines a lipophilic benzothiazole core with a polar dimethylamino group, balancing membrane permeability and solubility.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS.ClH/c1-15-6-9-17(10-7-15)20(25)24(13-5-12-23(3)4)21-22-18-11-8-16(2)14-19(18)26-21;/h6-11,14H,5,12-13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJPFYMAHJJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
The compound interacts with the COX enzymes, inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it disrupts the production of prostaglandins, which are key mediators of inflammation.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized by the liver, and excreted in the urine.
Result of Action
The inhibition of COX enzymes leads to a decrease in prostaglandin production, resulting in a reduction of inflammation. This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Action Environment
Environmental factors such as pH can influence the action of this compound. For instance, the presence of the dimethylamino group provides pH responsiveness to the resulting polymers. This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been evaluated for anti-inflammatory activity, showing promising results in inhibiting COX-1 and COX-2 enzymes. The presence of a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties has been associated with the highest inhibition values.
Cellular Effects
N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has shown to influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism. It has demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor.
Biological Activity
N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C21H26ClN3OS, and it has a molecular weight of 403.97 g/mol. This compound incorporates several functional groups, including a benzothiazole moiety and a dimethylamino group, which contribute to its biological activity.
The compound exhibits notable anti-inflammatory properties primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory process as they facilitate the synthesis of prostaglandins, which mediate pain and inflammation. By inhibiting these enzymes, this compound effectively reduces inflammation and provides pain relief.
Research Findings
- Inhibition of COX Enzymes : Studies have confirmed that this compound significantly inhibits both COX-1 and COX-2, leading to reduced levels of inflammatory mediators.
- Cellular Effects : The compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the activity of various enzymes and proteins involved in these processes.
- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinities of this compound with target proteins, elucidating its mechanisms at the molecular level.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Preclinical Studies
Several preclinical studies have demonstrated the efficacy of this compound in reducing inflammation in animal models. In one study, administration of this compound led to a significant decrease in paw edema in rats induced by carrageenan, showcasing its potential as an anti-inflammatory agent.
Clinical Implications
While comprehensive clinical trials are still needed, preliminary findings suggest that compounds with similar structures have shown promise in treating chronic inflammatory conditions and pain management. The unique combination of functional groups in this compound may enhance its therapeutic potential compared to existing treatments.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Core Structure: The target compound’s benzothiazole contrasts with SzR-105’s quinoline, altering π-π stacking and electronic interactions. The bis-benzothiazole analog () exhibits greater steric bulk and sulfur-mediated interactions .
- Substituent Effects: Methyl Groups (Target Compound): Increase lipophilicity (logP ~3.5 estimated) compared to SzR-105’s polar hydroxy group (logP ~2.1) . Methoxy Group (): Enhances metabolic stability relative to methyl groups but reduces solubility . Hydroxy Group (): Facilitates metal coordination, unlike the target compound’s dimethylamino group, which may act as a weak ligand .
Pharmacological and Functional Differences
- SzR-105: The hydroxyquinoline core in SzR-105 likely targets enzymes or receptors requiring H-bond donors (e.g., kinases or neurotransmitter receptors) .
- ’s Compound: Its N,O-bidentate group is optimized for metal-catalyzed C–H functionalization, a property absent in the target compound due to lacking oxygen donors .
Preparation Methods
Alkylation of 6-Methylbenzo[d]thiazol-2-amine
The first step involves alkylating the primary amine of 6-methylbenzo[d]thiazol-2-amine with 3-chloro-N,N-dimethylpropan-1-amine:
$$
\text{C}8\text{H}8\text{N}2\text{S} + \text{C}3\text{H}9\text{ClN}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(3-(dimethylamino)propyl)-6-methylbenzo[d]thiazol-2-amine}
$$
Conditions :
Acylation with 4-Methylbenzoyl Chloride
The secondary amine undergoes acylation using 4-methylbenzoyl chloride:
$$
\text{N-(3-(dimethylamino)propyl)-6-methylbenzo[d]thiazol-2-amine} + \text{ClC(O)C}6\text{H}4\text{CH}3 \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide}
$$
Conditions :
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl):
$$
\text{N-(3-(dimethylamino)propyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide} + \text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{Hydrochloride salt}
$$
Conditions :
- Solvent: Diethyl ether (Et₂O)
- HCl gas bubbled through the solution until precipitation
- Yield: 95–98%
Reaction Mechanism and Key Intermediates
Alkylation Mechanism
The alkylation proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of 3-chloro-N,N-dimethylpropan-1-amine. The carbonate base neutralizes HCl generated during the reaction.
Acylation Mechanism
Acyl chloride reacts with the secondary amine through nucleophilic acyl substitution. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.
Process Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature (Acylation) | 0–25°C | Prevents oligomerization |
| Stoichiometry (Et₃N) | 2.5–3.0 equivalents | Ensures complete deprotonation |
| Purity of 4-Methylbenzoyl Chloride | ≥98% | Reduces side reactions |
Common Byproducts and Mitigation
- N-Acylurea Formation : Minimized by using anhydrous solvents and controlled temperatures.
- Incomplete Alkylation : Addressed by extending reaction time or increasing base concentration.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) (HPLC) |
|---|---|---|
| Alkylation | 75 | 92 |
| Acylation | 88 | 95 |
| Salt Formation | 97 | 99 |
Industrial-Scale Production Considerations
For large-scale synthesis (≥1 kg), the following modifications are recommended:
- Continuous Flow Reactors : Enhance heat transfer during exothermic acylation.
- Crystallization Optimization : Use anti-solvent (hexane) to improve hydrochloride salt crystal size and filterability.
- Waste Management : Recover DMF via distillation and neutralize HCl gas with scrubbers.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Reduces acylation time from 6 hours to 45 minutes at 80°C with comparable yields (87%).
Solid-Phase Synthesis
Immobilizing the benzo[d]thiazole amine on Wang resin enables automated synthesis but is cost-prohibitive for large batches.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by sequential amidation and alkylation. Key steps include:
- Core Formation : Condensation of 6-methylbenzo[d]thiazol-2-amine with 4-methylbenzoyl chloride under reflux in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Sidechain Introduction : Reaction of the intermediate with 3-(dimethylamino)propyl chloride in acetonitrile at 60°C for 12 hours .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) achieves >95% purity. Reaction yields improve with controlled humidity (<30%) and inert gas atmospheres (e.g., N₂) to prevent hydrolysis .
Q. Critical Parameters :
- Temperature : Excess heat (>70°C) degrades the dimethylamino propyl group.
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
- Catalysts : Piperidine (0.5–1.0 mol%) accelerates amide bond formation .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.4 ppm; benzothiazole aromatic protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺ = 428.22 g/mol) and detects impurities via isotopic patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect byproducts .
Validation : Cross-correlate NMR shifts with analogous benzothiazole derivatives (e.g., , Table 1) to resolve ambiguities in overlapping signals .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action in modulating enzyme or receptor targets?
Methodological Answer:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) for putative targets (e.g., kinase enzymes or GPCRs). For example, notes benzothiazole derivatives bind to ATP-binding pockets in kinases .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses. Align results with mutagenesis studies (e.g., alanine scanning of target residues) to validate interactions .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cell lines identifies downstream signaling cascades (e.g., MAPK/ERK inhibition) .
Case Study : Analogous compounds in showed anti-tubercular activity via enoyl-ACP reductase inhibition—apply similar target-specific assays .
Q. What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) in both immortalized (HEK293) and primary cells to rule out cell line-specific artifacts .
- Meta-Analysis : Compare IC₅₀ values across studies (e.g., vs. 14) while normalizing for assay conditions (pH, serum concentration).
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., hepatic conversion to sulfoxide derivatives) .
Example : In , conflicting cytotoxicity data in cancer cell lines were resolved by adjusting culture media glucose levels, which altered compound uptake .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Methodological Answer:
- Scaffold Modifications :
- Benzothiazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 to enhance target affinity (see for chloro-substituted analogs) .
- Dimethylamino Propyl Chain : Replace with morpholino or piperazine groups to improve solubility (logP reduction) without sacrificing activity .
- Biological Testing : Screen analogs against a panel of disease-relevant targets (e.g., kinases, proteases) to identify selectivity profiles. ’s peptidomimetic thiazole derivatives (e.g., Compound 58) provide a template for iterative SAR .
Data Integration : Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate structural changes with ADMET properties .
Q. What advanced computational methods aid in predicting synthetic pathways or reaction bottlenecks?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation energy barriers) .
- Machine Learning : Train models on existing benzamide/thiazole reaction datasets (e.g., USPTO database) to predict optimal catalysts or solvents. highlights ICReDD’s workflow for computational-experimental feedback loops .
- Process Simulation : Use Aspen Plus to optimize continuous flow synthesis (e.g., ’s flow reactor parameters) for scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
